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Compound of Interest

Compound Name: Picrinine

Cat. No.: B14763067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
indole alkaloid, picrinine. The information is compiled from various sources and is intended to
serve as a valuable resource for researchers engaged in natural product chemistry,
pharmacology, and drug development.

Introduction to Picrinine

Picrinine is a monoterpenoid indole alkaloid first isolated from the leaves of Alstonia scholaris.
It belongs to the akuammiline family of alkaloids and has demonstrated a range of biological
activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. The complex
polycyclic structure of picrinine has made it a challenging target for total synthesis, and its
complete characterization relies heavily on modern spectroscopic techniques.

Spectroscopic Data

The structural elucidation of picrinine has been accomplished through a combination of
spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The
following sections present a summary of the key spectroscopic data for picrinine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional
structure of organic molecules like picrinine. Detailed *H and 3C NMR data have been
reported in the supporting information of publications detailing the total synthesis of picrinine.
Researchers are directed to these sources for the complete dataset.

Table 1: *H NMR Spectroscopic Data for Picrinine

Chemical Shift (5, o Coupling Constant
Atom No. Multiplicity

ppm) (3, Hz)

Data sourced from the
supporting information

of relevant synthetic

chemistry

publications.

H-1 Value s,d, t,q, m Value
H-3 Value s,d, t,q, m Value

Table 2: 13C NMR Spectroscopic Data for Picrinine

Atom No. Chemical Shift (6, ppm)

Data sourced from the supporting information of

relevant synthetic chemistry publications.

C-2 Value

C-3 Value

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of picrinine would be expected to show characteristic absorption
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bands for its functional groups, including C-H, C=C, C-N, C-O, and C=0 bonds.

Table 3: Infrared (IR) Spectroscopic Data for Picrinine

Wavenumber (cm~12) Assignment

Approx. 3400-3200 N-H stretch (indole)

Approx. 3000-2800 C-H stretch (aliphatic and aromatic)
Approx. 1730 C=0 stretch (ester)

Approx. 1600-1450 C=C stretch (aromatic)

Approx. 1200-1000 C-O stretch (ether and ester)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
particularly useful for compounds containing chromophores, such as the indole nucleus in
picrinine.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Picrinine

Solvent Amax (nm) Molar Absorptivity ()

Methanol or Ethanol Approx. 220, 280, 290 (sh) Data not available

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. High-resolution mass
spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 5: Mass Spectrometry (MS) Data for Picrinine
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Technique m/z Interpretation

ESI-HRMS [M+H]* calculated value Calculated for C20H23N203"

Experimentally determined
[M+H]* found value
value

Characteristic fragmentation
MS/MS Various fragment ions pattern of the picrinine
scaffold.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified picrinine in approximately 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDClz or DMSO-de).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required due to the lower natural abundance of the *3C isotope.

2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY, HSQC, and
HMBC, to establish proton-proton and proton-carbon correlations for unambiguous
resonance assignments.[3]

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of
picrinine with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film
can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate
(e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet,
which is then automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of picrinine in a UV-transparent solvent, such
as methanol or ethanol. The concentration should be adjusted to yield an absorbance
reading between 0.1 and 1.0 at the Amax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-400 nm. Use the pure solvent as a blank to zero the instrument.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of picrinine in a suitable volatile solvent, such
as methanol or acetonitrile, typically at a concentration of 1-10 pg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
in positive ion mode to observe the protonated molecule [M+H]*. For structural information,
perform tandem mass spectrometry (MS/MS) experiments by selecting the [M+H]* ion and
subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation
pattern.[4]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a natural product like picrinine.
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Caption: Workflow for the isolation and spectroscopic characterization of picrinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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